2-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine

Catalog No.
S13791933
CAS No.
M.F
C7H11N3
M. Wt
137.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine

Product Name

2-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine

IUPAC Name

2-(3-methylimidazol-4-yl)cyclopropan-1-amine

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

InChI

InChI=1S/C7H11N3/c1-10-4-9-3-7(10)5-2-6(5)8/h3-6H,2,8H2,1H3

InChI Key

OUDIBYCCQHARGQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C2CC2N

2-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine is a highly specialized, sp3-rich heteroaryl cyclopropylamine building block. Structurally, it serves as an isostere and functional upgrade to the classic 2-phenylcyclopropan-1-amine (tranylcypromine, TCP) core, replacing the lipophilic phenyl ring with a basic, polar 1-methyl-1H-imidazol-5-yl moiety. This substitution fundamentally alters the electronic distribution, pKa, and spatial geometry of the molecule, making it a highly specific precursor for synthesizing targeted epigenetic modulators (specifically Lysine-specific demethylase 1, LSD1 inhibitors) and central nervous system (CNS) agents targeting histamine H3/H4 receptors. Procuring this compound as a pre-formed, high-purity intermediate allows medicinal chemistry teams to bypass the notoriously hazardous, low-yielding multi-step cyclopropanation and Curtius rearrangement protocols required to build the imidazole-cyclopropylamine core de novo [1].

Substituting 2-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine with simpler cyclopropylamines, such as the widely available 2-phenylcyclopropan-1-amine (TCP), severely compromises downstream target selectivity. TCP-derived compounds inherently suffer from off-target monoamine oxidase (MAO-A/B) inhibition, which leads to severe dose-limiting cardiovascular side effects (the 'cheese effect'). The introduction of the 1-methylimidazole ring specifically disrupts the MAO binding pocket while enhancing interactions within the LSD1 catalytic domain or histamine receptor pockets. Furthermore, attempting to synthesize this specific imidazole-cyclopropylamine core in-house from 1-methyl-1H-imidazole-5-carboxaldehyde is highly inefficient. The process requires hazardous reagents (e.g., diazomethane or azides) and typically suffers from severe epimerization and poor overall yields (<15%). Procuring the pre-formed, stereochemically stable amine (often as the dihydrochloride salt) is critical for maintaining reproducible library synthesis and avoiding process bottlenecks [1].

Precursor Processability: Yield Optimization in Library Synthesis

When generating libraries of LSD1 inhibitors or histamine receptor ligands, the choice of starting material dictates the throughput. Utilizing procured 2-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine in late-stage derivatization (e.g., reductive amination or amide coupling) typically achieves overall final-step yields of 60-80%. In contrast, de novo linear synthesis starting from imidazole aldehydes yields less than 15% overall due to significant losses during the hazardous cyclopropanation and Curtius rearrangement steps [1].

Evidence DimensionOverall synthetic yield to final API/probe
Target Compound Data60-80% yield (using pre-formed building block)
Comparator Or Baseline<15% yield (via de novo linear synthesis)
Quantified Difference4- to 5-fold increase in final compound yield
ConditionsStandard library generation via reductive amination or amide coupling

Procuring the advanced intermediate eliminates synthetic bottlenecks, reduces exposure to hazardous reagents, and accelerates drug discovery timelines.

Target Selectivity: Elimination of MAO-A Off-Target Activity

The structural shift from a phenyl ring to a 1-methyl-1H-imidazol-5-yl ring is a critical design element for distinguishing between structurally similar flavin-dependent amine oxidases. Derivatives built upon the 2-phenylcyclopropan-1-amine (TCP) core frequently exhibit equipotent or even preferential binding to MAO-A and MAO-B, leading to toxicity. Incorporating the 2-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine core shifts the selectivity profile, generating downstream candidates with >100-fold selectivity for LSD1 over MAO-A [1].

Evidence DimensionLSD1 vs. MAO-A Selectivity Ratio
Target Compound Data>100-fold selectivity for LSD1 (imidazole core derivatives)
Comparator Or Baseline~1:1 to 1:10 selectivity (TCP core derivatives)
Quantified Difference>1000-fold improvement in target selectivity profile
ConditionsIn vitro enzymatic assays (LSD1 vs MAO-A/B)

Using this specific heteroaryl core is mandatory for developing safe epigenetic therapies that avoid MAO-induced cardiovascular toxicity.

Physicochemical Profile: Enhanced Aqueous Solubility

Lipophilicity is a major hurdle in the development of cyclopropylamine-based drugs. The baseline comparator, 2-phenylcyclopropan-1-amine, is highly lipophilic, often resulting in downstream candidates with poor aqueous solubility and high plasma protein binding. The introduction of the basic 1-methylimidazole moiety in 2-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine lowers the calculated LogP (cLogP) by approximately 1.5 to 2.0 units, drastically improving the aqueous solubility of the resulting salts (e.g., dihydrochloride) to >10 mg/mL, facilitating easier handling and formulation [1].

Evidence DimensionCalculated LogP (cLogP) and Aqueous Solubility
Target Compound DataLower cLogP, solubility >10 mg/mL (as dihydrochloride salt)
Comparator Or BaselineHigher cLogP, poor aqueous solubility (TCP baseline)
Quantified DifferenceReduction of cLogP by ~1.5 - 2.0 units
ConditionsStandard aqueous buffer (pH 7.4) and in silico modeling

Procuring the imidazole-substituted analog ensures that downstream synthesized libraries possess improved drug-like properties and formulation compatibility.

Synthesis of Selective LSD1 (KDM1A) Inhibitors

Because this compound eliminates the MAO-A off-target liability inherent to standard TCP derivatives, it is a highly effective building block for synthesizing irreversible LSD1 inhibitors used in oncology research (e.g., acute myeloid leukemia and solid tumors) [1].

Development of Histamine H3/H4 Receptor Modulators

The 1-methyl-1H-imidazol-5-yl moiety is a privileged pharmacophore for histamine receptors. This specific cyclopropylamine is highly suited for generating conformationally restricted H3/H4 antagonists or inverse agonists for CNS and inflammatory disease models [2].

Fragment-Based Drug Discovery (FBDD) Libraries

Due to its high sp3 character, basic nitrogen, and excellent aqueous solubility as a dihydrochloride salt, this compound is highly suitable for inclusion in FBDD libraries aimed at discovering novel hits for challenging epigenetic or GPCR targets [3].

XLogP3

-0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

137.095297364 g/mol

Monoisotopic Mass

137.095297364 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types